molecular formula C10H11ClFN3 B8219680 1-[1-(3-fluorophenyl)-1H-imidazol-2-yl]methanamine hydrochloride

1-[1-(3-fluorophenyl)-1H-imidazol-2-yl]methanamine hydrochloride

Cat. No.: B8219680
M. Wt: 227.66 g/mol
InChI Key: FRFXQEJJONMZIP-UHFFFAOYSA-N
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Description

1-[1-(3-Fluorophenyl)-1H-imidazol-2-yl]methanamine hydrochloride is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a fluorophenyl group attached to the imidazole ring, making it a fluorinated derivative. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

Preparation Methods

The synthesis of 1-[1-(3-fluorophenyl)-1H-imidazol-2-yl]methanamine hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through a cyclization reaction involving an aldehyde, an amine, and a nitrile under acidic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with the imidazole ring.

    Formation of the Methanamine Group: The methanamine group can be introduced through a reductive amination reaction, where an imine intermediate is reduced to form the amine.

    Conversion to Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-[1-(3-fluorophenyl)-1H-imidazol-2-yl]methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding imidazole N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which can reduce the imidazole ring or the fluorophenyl group.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles such as amines or thiols replace the fluorine atom.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the imidazole ring or the methanamine group.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[1-(3-fluorophenyl)-1H-imidazol-2-yl]methanamine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in biochemical assays to study enzyme activity and protein-ligand interactions.

    Medicine: It has potential therapeutic applications, including as an antifungal, antibacterial, or antiviral agent due to its imidazole core.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[1-(3-fluorophenyl)-1H-imidazol-2-yl]methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, inhibiting their activity or modulating their function. The fluorophenyl group enhances the compound’s binding affinity and specificity for its targets. The methanamine group can form hydrogen bonds with amino acid residues in the active site of enzymes, further stabilizing the compound-enzyme complex.

Comparison with Similar Compounds

1-[1-(3-fluorophenyl)-1H-imidazol-2-yl]methanamine hydrochloride can be compared with other similar compounds, such as:

    1-[3-(4-fluorophenyl)isoxazol-5-yl]methanamine hydrochloride: This compound contains an isoxazole ring instead of an imidazole ring, which may result in different biological activities and chemical properties.

    1-[1-(3-fluorophenyl)-1H-pyrazol-4-yl]methanamine hydrochloride: This compound contains a pyrazole ring, which may also exhibit different reactivity and applications compared to the imidazole derivative.

    (1-(4-fluorophenyl)cyclopropyl)methanamine hydrochloride: This compound contains a cyclopropyl group, which may affect its stability and reactivity.

The uniqueness of this compound lies in its specific combination of the imidazole ring, fluorophenyl group, and methanamine group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[1-(3-fluorophenyl)imidazol-2-yl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN3.ClH/c11-8-2-1-3-9(6-8)14-5-4-13-10(14)7-12;/h1-6H,7,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRFXQEJJONMZIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)N2C=CN=C2CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClFN3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.66 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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